2-Bromo-4-[(trifluoromethyl)thio]aniline
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Overview
Description
2-Bromo-4-[(trifluoromethyl)thio]aniline: is an organic compound with the molecular formula C7H5BrF3NS and a molecular weight of 272.09 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethylthio group, and an aniline moiety. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-[(trifluoromethyl)thio]aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The trifluoromethylthio group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted aniline derivatives .
Scientific Research Applications
Chemistry: 2-Bromo-4-[(trifluoromethyl)thio]aniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a versatile intermediate for creating more complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of trifluoromethylthio groups on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(trifluoromethyl)thio]aniline involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for various targets. The bromine atom can also participate in halogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
2-Bromo-4-(trifluoromethyl)aniline: Similar structure but lacks the sulfur atom.
4-Amino-3-bromophenyl trifluoromethyl sulfide: Another compound with a trifluoromethylthio group but different substitution pattern.
Uniqueness: 2-Bromo-4-[(trifluoromethyl)thio]aniline is unique due to the presence of both a bromine atom and a trifluoromethylthio group. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-4-(trifluoromethylsulfanyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NS/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRHLCMFCOVGCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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